molecular formula C3H3N3O6 B115944 1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione CAS No. 143435-52-3

1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione

Cat. No.: B115944
CAS No.: 143435-52-3
M. Wt: 177.07 g/mol
InChI Key: NBIJDQIBCRZHFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione, also known as cyanuric acid, is a heterocyclic compound with the molecular formula C3H3N3O3. It is a white, odorless solid that is widely used in various industrial applications. The compound is known for its stability and ability to form hydrogen bonds, making it useful in a variety of chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione can be synthesized through the trimerization of cyanic acid. This process involves heating urea at high temperatures to produce cyanic acid, which then undergoes trimerization to form cyanuric acid .

Industrial Production Methods

In industrial settings, cyanuric acid is typically produced by the thermal decomposition of urea. The process involves heating urea to around 230°C, which leads to the formation of cyanic acid. The cyanic acid then trimerizes to form cyanuric acid. This method is efficient and widely used in the production of cyanuric acid for various applications .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of cyanuric acid include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from the reactions of cyanuric acid include various triazine derivatives, which have applications in different fields such as agriculture, medicine, and materials science .

Scientific Research Applications

1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione involves its ability to form hydrogen bonds and interact with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting their function. This property makes it useful in various applications, including as an inhibitor in biological systems .

Comparison with Similar Compounds

1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione is unique compared to other similar compounds due to its stability and ability to form multiple hydrogen bonds. Similar compounds include:

These compounds share some chemical properties with cyanuric acid but differ in their specific applications and reactivity.

Properties

IUPAC Name

1,3,5-trihydroxy-1,3,5-triazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3O6/c7-1-4(10)2(8)6(12)3(9)5(1)11/h10-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBIJDQIBCRZHFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)N(C(=O)N(C(=O)N1O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione
Reactant of Route 2
1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione
Reactant of Route 3
Reactant of Route 3
1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione
Reactant of Route 4
Reactant of Route 4
1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione
Reactant of Route 5
1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione
Reactant of Route 6
1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione
Customer
Q & A

Q1: What is the role of 1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione (THICA) in organic synthesis?

A1: THICA can act as a catalyst in oxidation reactions. Specifically, research shows its effectiveness in the synthesis of 4-Oxo-β-ionone from β-ionone using molecular oxygen. [] This reaction utilizes copper acetylacetonate (Cu(AcAc)2) as a co-catalyst and achieves a yield of 78.2% under optimized conditions (45°C, 5 hours, molar ratio of β-ionone:THICA:Cu(AcAc)2 = 100:10:1). [] While the exact mechanism is still under investigation, this highlights the potential of THICA in catalyzing valuable chemical transformations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.